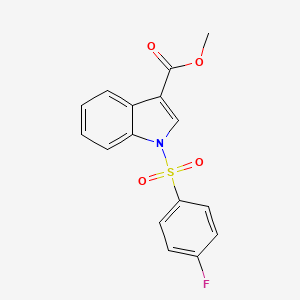

Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate

Description

Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate is an indole derivative characterized by a sulfonyl group at the 1-position of the indole ring, substituted with a 4-fluorophenyl moiety, and a methyl ester at the 3-position. Its molecular formula is C₁₆H₁₂FNO₄S, with a molecular weight of 333.34 g/mol.

Properties

IUPAC Name |

methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO4S/c1-22-16(19)14-10-18(15-5-3-2-4-13(14)15)23(20,21)12-8-6-11(17)7-9-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWXCDQOPOTUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate typically involves the reaction of indole derivatives with sulfonyl chlorides and fluorophenyl reagents. One common method includes the use of indole-3-carboxylate as a starting material, which undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential antiviral and antimicrobial properties.

Medicine: Studied for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The sulfonyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-3-Carboxylate Esters with Fluorinated Substituents

FUB-PB-22 (Quinolin-8-yl 1-[(4-Fluorophenyl)methyl]-1H-indole-3-carboxylate)

- Substituents: 1-(4-Fluorophenyl)methyl, 3-quinolinyl ester.

- Molecular Formula : C₂₆H₁₈FN₃O₂.

- Key Differences: The 1-position substituent is a methylene-linked 4-fluorophenyl group instead of a sulfonyl. The bulkier quinolinyl ester at the 3-position may reduce solubility but enhance lipophilicity, favoring blood-brain barrier penetration. This compound is associated with synthetic cannabinoid activity .

FDU-PB-22 (Naphthalen-1-yl 1-[(4-Fluorophenyl)methyl]-1H-indole-3-carboxylate)

- Substituents : 1-(4-Fluorophenyl)methyl, 3-naphthyl ester.

- Molecular Formula: C₂₇H₁₉FNO₂.

NM-2201 (Naphthalen-1-yl 1-(5-Fluoropentyl)-1H-indole-3-carboxylate)

- Substituents : 1-(5-Fluoropentyl), 3-naphthyl ester.

- Molecular Formula: C₂₅H₂₃FNO₂.

- Key Differences: The 5-fluoropentyl chain at the 1-position introduces flexibility and lipophilicity, contrasting with the rigid sulfonyl group in the target compound. This structural feature is common in cannabinoid receptor agonists .

Indole Derivatives with Amide Linkages

FUB-AMB (Methyl 2-({1-[(4-Fluorophenyl)methyl]-1H-indole-3-carbonyl}amino)-3-methylbutanoate)

- Substituents : 1-(4-Fluorophenyl)methyl, 3-carboxamide.

- Molecular Formula : C₂₃H₂₄FN₃O₃.

Heterocyclic Variants

Methyl 1-(4-Formylphenyl)-1H-Pyrazole-3-carboxylate

- Core Structure : Pyrazole instead of indole.

- Substituents : 1-(4-Formylphenyl), 3-methyl ester.

- Molecular Formula : C₁₂H₁₀N₂O₃.

- The formyl group introduces reactivity toward nucleophiles, unlike the inert sulfonyl group in the target compound .

Structural and Functional Analysis Table

Key Findings and Implications

- Sulfonyl vs.

- Ester vs. Amide: Esters (e.g., methyl, quinolinyl) offer metabolic lability, whereas amides (e.g., FUB-AMB) may prolong biological activity.

- Heterocycle Impact : Indole derivatives generally exhibit stronger aromatic interactions than pyrazoles, influencing target binding.

Biological Activity

Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate (CAS No. 866145-34-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate features a sulfonamide group attached to an indole core, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its pharmacological properties by improving lipophilicity and bioavailability.

Synthesis

The synthesis of methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate typically involves the following steps:

- Formation of the Indole Ring : Starting materials such as an appropriate substituted aniline undergo cyclization to form the indole structure.

- Sulfonation : The indole derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide functionality.

- Methyl Ester Formation : The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Antimicrobial Activity

Research indicates that methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate exhibits significant antimicrobial properties. A study demonstrated that derivatives of sulfonamide compounds, including this one, showed enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Zone of Inhibition (mm) | Activity |

|---|---|---|

| Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate | 18 | Moderate |

| Ciprofloxacin | 24 | Standard |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves apoptosis induction through the activation of caspase pathways .

The proposed mechanisms by which methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate exerts its biological effects include:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can mimic the structure of p-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis.

- Interference with Cell Signaling : The indole structure may interact with various receptors involved in cell signaling pathways, potentially leading to altered cellular responses.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate. Results indicated that it exhibited superior activity compared to traditional antibiotics .

- Anticancer Screening : Another investigation focused on the compound's anticancer properties, demonstrating significant cytotoxicity in human cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.